molecular formula C22H14F4N4O2 B2583371 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide CAS No. 921523-17-3

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2583371
CAS No.: 921523-17-3
M. Wt: 442.374
InChI Key: QQQVELPSFLNWOG-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a fluorinated phenyl ring and a trifluoromethyl-substituted benzamide moiety. The pyridopyrimidinone scaffold is known for its role in kinase inhibition and DNA intercalation, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioavailability . The fluorine atom at the phenyl ring’s 2-position may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F4N4O2/c1-12-28-19-15(6-4-10-27-19)21(32)30(12)13-8-9-17(23)18(11-13)29-20(31)14-5-2-3-7-16(14)22(24,25)26/h2-11H,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVELPSFLNWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidin core, followed by the introduction of the fluoro and trifluoromethyl groups. Key steps may include:

    Formation of the pyrido[2,3-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.

    Purification techniques: Utilizing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C21H14F4N4O
  • Molecular Weight : 400.35 g/mol
  • CAS Number : 921799-81-7

Structure

The compound features a pyrido[2,3-d]pyrimidine moiety, which is significant for its biological activity. The presence of trifluoromethyl and fluoro groups enhances its pharmacological properties.

Inhibition of Tropomyosin-related Kinases (Trk)

Tropomyosin-related kinases are receptor tyrosine kinases that play critical roles in various cellular processes, including cell survival and differentiation. Inhibitors of Trk have therapeutic potential in treating:

  • Cancer : Trk inhibitors are being explored for their ability to impede tumor growth and metastasis. The compound has shown promise in preclinical studies targeting tumors that express neurotrophins, which activate Trk pathways .
  • Pain Management : Given Trk's involvement in pain signaling pathways, compounds like N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide could serve as effective analgesics .

Anticancer Properties

Recent studies indicate that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Case Studies

Study Findings
Wang et al. (2020)Reported that pyridopyrimidine derivatives are effective against cancer cell lines by inducing apoptosis and inhibiting proliferation .
Mermer et al. (2020)Highlighted the antibacterial and anticancer activities of related compounds, suggesting a broader therapeutic potential .

Potential in Other Therapeutic Areas

Beyond cancer and pain management, the compound may have applications in other areas due to its structural characteristics:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents .
  • Neuroprotective Effects : The compound's ability to modulate neurotrophic signaling may also position it as a candidate for neuroprotective therapies .

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridopyrimidinone Derivatives with Halogenated Benzamide Groups
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide C22H15F4N4O2 467.38 -CF3, -F, pyrido[2,3-d]pyrimidin-4-one High lipophilicity, potential kinase inhibition
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide (BA93282) C21H14FIN4O2 500.26 -I (iodine), -F, pyrido[2,3-d]pyrimidin-4-one Bulkier halogen; may reduce solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C33H25F3N6O4 642.59 -F, chromen-4-one, pyrazolo[3,4-d]pyrimidin Dual fluorination; chromenone enhances π-stacking

Key Observations :

  • Halogen Effects : Replacing iodine (BA93282) with trifluoromethyl reduces molecular weight by ~33 g/mol and improves solubility due to the smaller size and higher electronegativity of -CF3 .
  • Core Heterocycle : Pyrido[2,3-d]pyrimidin-4-one (target compound) vs. pyrazolo[3,4-d]pyrimidin (): The former’s planar structure favors DNA intercalation, while the latter’s pyrazole ring may enhance kinase selectivity .
Piperazine-Functionalized Pyridopyrimidinones
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-[3-fluoro-5-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C20H16F4N4O 420.37 -CF3, -F, piperazine Basic piperazine improves aqueous solubility
2-[2-methoxy-3-(trifluoromethyl)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C21H19F3N4O2 446.40 -OCH3, -CF3, piperazine Methoxy group increases steric bulk

Key Observations :

  • Solubility vs. Bioactivity : Piperazine-containing derivatives () exhibit higher solubility than the target compound but may suffer from reduced blood-brain barrier penetration due to increased polarity .
  • Substituent Flexibility : The target compound’s benzamide group allows for modular substitution (e.g., -CF3, -I), whereas piperazine derivatives are constrained by their bicyclic structure .
Carboxamide Derivatives with Heteroaromatic Cores
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide C21H20ClNO4 385.84 -Cl, isoindole-1,3-dione Rigid isoindole core; potential protease inhibition
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C20H16ClF3N5O3 486.82 -CF3, benzoxazinone Dual heterocycles; likely CNS activity

Key Observations :

  • Chlorine vs. Fluorine : Chlorine in increases molecular weight and may enhance hydrophobic interactions, whereas fluorine in the target compound optimizes electronic effects without significant steric penalty .

Biological Activity

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide is a complex compound belonging to the class of substituted benzamides. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features multiple functional groups that may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N4OC_{21}H_{17}F_3N_4O, with a molecular weight of approximately 453.3 g/mol. The presence of fluorine and trifluoromethyl groups is significant as they can influence the compound's pharmacokinetic properties and biological activity.

PropertyValue
Molecular FormulaC21H17F3N4O
Molecular Weight453.3 g/mol
LogP (Partition Coefficient)4.449
Polar Surface Area55.791 Ų
Solubility (LogSw)-4.62

Antimicrobial Activity

A study on related thienopyrimidine compounds indicated that substituents at specific positions are essential for antimicrobial efficacy. The compounds were tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria . Although direct studies on this compound are lacking, its structural analogs suggest potential antimicrobial properties.

Antitumor Activity

Research has highlighted that pyrido[2,3-d]pyrimidines exhibit selective cytotoxicity against cancer cell lines such as A549 and NCI-H1975. The half-maximal inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting cell proliferation . For instance, certain derivatives showed IC50 values as low as 15 nM against specific cancer cell lines.

Case Studies

  • EGFR Inhibition : In a study evaluating various pyrido[2,3-d]pyrimidines, compounds similar to this compound were tested for their ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC). The results indicated that modifications in the structure could significantly enhance inhibitory potency .
  • Antimicrobial Efficacy : A comparative analysis of thienopyrimidine derivatives revealed that those with specific amido or imino side chains exhibited strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . This suggests that similar modifications in this compound could yield promising antimicrobial agents.

Q & A

Q. Table 1: Key Reaction Conditions for Pyrido[2,3-d]pyrimidinone Synthesis

StepReagents/ConditionsYield (%)Key Byproducts
CyclizationPOCl₃, DMF, 100°C, 8h68–75Chlorinated impurities
Amidation2-(Trifluoromethyl)benzoyl chloride, TEA, DCM82–88Unreacted aniline
FluorinationSelectfluor®, MeCN, 60°C45–50Di-fluorinated isomers

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (500 MHz, DMSO)δ 8.45 (s, 1H, pyrimidinone H)
¹⁹F NMRδ -117.2 (CF₃)
HRMS (ESI+)[M+H]⁺ calcd. 476.1221, found 476.1218

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